3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid 3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1807977-20-3
VCID: VC4677426
InChI: InChI=1S/C19H21N3O3/c1-12-15(9-10-17(23)24)13(2)22-19(20-12)18(16(21-22)11-25-3)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,23,24)
SMILES: CC1=C(C(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C)CCC(=O)O
Molecular Formula: C19H21N3O3
Molecular Weight: 339.395

3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid

CAS No.: 1807977-20-3

Cat. No.: VC4677426

Molecular Formula: C19H21N3O3

Molecular Weight: 339.395

* For research use only. Not for human or veterinary use.

3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid - 1807977-20-3

Specification

CAS No. 1807977-20-3
Molecular Formula C19H21N3O3
Molecular Weight 339.395
IUPAC Name 3-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Standard InChI InChI=1S/C19H21N3O3/c1-12-15(9-10-17(23)24)13(2)22-19(20-12)18(16(21-22)11-25-3)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,23,24)
Standard InChI Key CLHOPAVSECBZAX-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles characterized by fused pyrazole and pyrimidine rings. The target compound features:

  • A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 7

  • A phenyl substituent at position 3

  • A methoxymethyl group at position 2

  • A propanoic acid side chain at position 6

While no direct structural data exists for this exact derivative in public databases , closely related analogs provide insights. For instance, 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (PubChem CID 3163255) shares the 2,5-dimethyl and phenyl motifs but lacks the methoxymethyl group . Its molecular formula is C17H17N3O3\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{3}, with a molecular weight of 311.33 g/mol .

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameSubstituents (Position)Molecular FormulaMolecular Weight (g/mol)
Target Compound2-(methoxymethyl), 5,7-dimethyl, 3-phenylC20H23N3O4\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}377.42 (calculated)
CID 3163255 2,5-dimethyl, 3-phenylC17H17N3O3\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{3}311.33
CB81703186 5,7-dimethyl, 2-phenylC17H17N3O2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}295.34
CID 4776440 5,7-dimethylC11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{2}219.24

The methoxymethyl group introduces enhanced solubility relative to purely alkyl-substituted analogs, as evidenced by similar compounds in patent literature .

Synthetic Methodologies

Though no explicit synthesis is documented for the target compound, established routes to pyrazolo[1,5-a]pyrimidines suggest plausible pathways:

Core Ring Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via:

  • Cyclocondensation of 5-aminopyrazoles with β-diketones or equivalents

  • Palladium-catalyzed cross-couplings for introducing aryl groups

For example, US10570135B2 discloses methods for installing substituents at position 3 using Suzuki-Miyaura couplings with phenylboronic acids .

Side Chain Modifications

The propanoic acid moiety at position 6 could be introduced through:

  • Michael addition of acrylic acid derivatives to electrophilic pyrimidine intermediates

  • Hydrolysis of nitrile or ester precursors, as seen in CID 3163255

The methoxymethyl group at position 2 likely originates from:

  • Alkylation of a hydroxyl precursor with chloromethyl methyl ether

  • Mitsunobu reaction employing methanol as nucleophile

Physicochemical Properties

Predictive modeling based on analog data suggests:

Solubility and Lipophilicity

  • logP: Estimated 2.1–2.5 (moderate lipophilicity)

  • Aqueous solubility: ~50–100 μM at pH 7.4 (enhanced by ionizable propanoic acid)

Spectral Characteristics

  • UV-Vis: λ_max ≈ 270–290 nm (π→π* transitions in aromatic system)

  • NMR (predicted):

    • 1H^1\text{H}: δ 2.3–2.6 (methyl singlets), δ 3.4 (methoxy), δ 4.1 (methoxymethyl CH2)

    • 13C^{13}\text{C}: δ 170–175 (carboxylic acid C=O)

Biological Activity and Applications

While specific data for this derivative is lacking, structurally related compounds exhibit:

Kinase Inhibition

Analogous 5,7-dimethylpyrazolo[1,5-a]pyrimidines show nM-level activity against:

  • Cyclin-dependent kinases (CDKs)

  • VEGF receptors

Anti-inflammatory Effects

Propanoic acid derivatives (e.g., CID 3163255) demonstrate COX-2 selectivity indices >100 , suggesting potential NSAID applications.

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